![molecular formula C19H31N5O2 B2820205 8-[(3,5-Dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(2-methylpropyl)purine-2,6-dione CAS No. 851941-64-5](/img/structure/B2820205.png)
8-[(3,5-Dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(2-methylpropyl)purine-2,6-dione
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Description
8-[(3,5-Dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(2-methylpropyl)purine-2,6-dione is a useful research compound. Its molecular formula is C19H31N5O2 and its molecular weight is 361.49. The purity is usually 95%.
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Scientific Research Applications
Receptor Affinity and Pharmacological Evaluation
A study on a series of 8-aminoalkyl and 8-arylpiperazinylpropoxy derivatives of 7-substituted 1,3-dimethyl-3,7-dihydropurine-2,6-dione demonstrated potential 5-HT1A, 5-HT2A, and 5-HT7 receptor ligands with psychotropic activity. Among these, certain derivatives produced antidepressant-like effects and exerted anxiolytic-like activity in animal models, suggesting the potential for designing new 5-HT ligands with preserved π electron systems and lower molecular weight (Chłoń-Rzepa et al., 2013).
Ionisation and Methylation Reactions
Research on purine-6,8-diones, which are related to the chemical structure , showed their division into three classes based on physical properties. These studies provided insights into the ionization and methylation reactions of these compounds, contributing to a deeper understanding of their chemical behavior (Rahat et al., 1974).
Topology of Interactions in Methylxanthines
Investigation into the topology of interaction patterns in methylxanthines, including caffeine and its metabolites, offered insights into the multifaceted therapeutic potential of these compounds. This research, while not directly related to the exact chemical , highlights the importance of studying intra- and intermolecular interactions, such as hydrogen bonds and π···π stacking interactions, in understanding the biological activity profile of purine derivatives (Latosinska et al., 2014).
Unusual Reaction Studies
A study on the unusual reactions of 8-bromo-substituted 3-methyl-7-(thietan-3-yl)-3,7-dihydro-1H-purine-2,6-diones with trisamine highlighted the complexity and unexpected outcomes in the chemistry of purine derivatives. This research underscores the importance of exploring and understanding the reactivity of such compounds to harness their potential in various applications (Khaliullin et al., 2020).
properties
IUPAC Name |
8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(2-methylpropyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N5O2/c1-12(2)8-24-15(11-23-9-13(3)7-14(4)10-23)20-17-16(24)18(25)22(6)19(26)21(17)5/h12-14H,7-11H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNNSMMBMHMGFEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CC2=NC3=C(N2CC(C)C)C(=O)N(C(=O)N3C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-[(3,5-Dimethylpiperidyl)methyl]-1,3-dimethyl-7-(2-methylpropyl)-1,3,7-trihyd ropurine-2,6-dione |
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